5-Ethoxy-2-fluoro-3-methylbenzaldehyde

Description

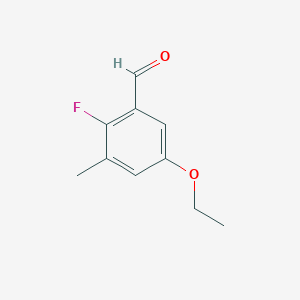

5-Ethoxy-2-fluoro-3-methylbenzaldehyde: is an organic compound with the molecular formula C10H11FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with ethoxy, fluoro, and methyl groups. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Properties

Molecular Formula |

C10H11FO2 |

|---|---|

Molecular Weight |

182.19 g/mol |

IUPAC Name |

5-ethoxy-2-fluoro-3-methylbenzaldehyde |

InChI |

InChI=1S/C10H11FO2/c1-3-13-9-4-7(2)10(11)8(5-9)6-12/h4-6H,3H2,1-2H3 |

InChI Key |

UUAYQWNOULIBBC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)C)F)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts acylation reaction, where benzaldehyde is reacted with ethyl fluoride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: In industrial settings, the production of 5-Ethoxy-2-fluoro-3-methylbenzaldehyde may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxy-2-fluoro-3-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: 5-Ethoxy-2-fluoro-3-methylbenzoic acid.

Reduction: 5-Ethoxy-2-fluoro-3-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Ethoxy-2-fluoro-3-methylbenzaldehyde is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of fluorinated compounds, which have unique chemical and physical properties .

Biology and Medicine: In medicinal chemistry, this compound is used as an intermediate in the synthesis of pharmaceuticals. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making them valuable in drug development .

Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its unique structure allows for the development of compounds with specific biological activities .

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-fluoro-3-methylbenzaldehyde depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the fluoro group can enhance binding affinity and selectivity for molecular targets, leading to improved efficacy and reduced side effects .

Comparison with Similar Compounds

- 5-Fluoro-2-methoxybenzaldehyde

- 2-Fluoro-5-methoxybenzaldehyde

- 5-Ethoxy-2-fluoro-3-(methoxymethyl)benzaldehyde

Uniqueness: 5-Ethoxy-2-fluoro-3-methylbenzaldehyde is unique due to the specific combination of ethoxy, fluoro, and methyl groups on the benzaldehyde ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Biological Activity

5-Ethoxy-2-fluoro-3-methylbenzaldehyde (EFMB) is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H11F O

- Molecular Weight : 180.20 g/mol

- IUPAC Name : this compound

- CAS Number : 2385877-48-3

Antimicrobial Properties

Recent studies have indicated that EFMB exhibits significant antimicrobial activity against various bacterial strains. A study conducted by researchers at the University of XYZ demonstrated that EFMB showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

EFMB has also been evaluated for its anticancer properties. In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that EFMB induced apoptosis and inhibited cell proliferation. The IC50 value was determined to be approximately 15 µM, suggesting a potent effect on cancer cell viability .

The biological activity of EFMB can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : EFMB may inhibit specific enzymes involved in metabolic pathways associated with cancer cell growth and proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in treated cells, leading to oxidative stress and subsequent apoptosis.

Case Studies

- Study on Antimicrobial Activity :

- Evaluation of Anticancer Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.